molecular formula C23H26Cl2N2O2 B126225 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide CAS No. 153881-56-2

3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide

Cat. No. B126225
M. Wt: 433.4 g/mol
InChI Key: ZGIVNFOUXRBYGI-NFBKMPQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide is not fully understood. However, it has been hypothesized that this compound may act by inhibiting certain enzymes or receptors in the body, leading to the desired therapeutic effect.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide have not been extensively studied. However, it has been reported that this compound may have anti-cancer and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One advantage of using 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide in lab experiments is its potential as a building block for the synthesis of functional materials. However, a limitation of using this compound is its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the study of 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a building block for the synthesis of functional materials. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 5-hydroxy-1-tetralone, which is then reacted with pyrrolidine to form 2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-ol. This compound is then reacted with 3,4-dichlorobenzeneacetyl chloride to form the final product.

Scientific Research Applications

3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In the field of materials science, this compound has been studied for its potential as a building block for the synthesis of functional materials.

properties

CAS RN

153881-56-2

Product Name

3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide

Molecular Formula

C23H26Cl2N2O2

Molecular Weight

433.4 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-hydroxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide

InChI

InChI=1S/C23H26Cl2N2O2/c1-26(22(29)14-15-7-9-18(24)19(25)13-15)23-17-5-4-6-21(28)16(17)8-10-20(23)27-11-2-3-12-27/h4-7,9,13,20,23,28H,2-3,8,10-12,14H2,1H3/t20-,23-/m1/s1

InChI Key

ZGIVNFOUXRBYGI-NFBKMPQASA-N

Isomeric SMILES

CN([C@H]1[C@@H](CCC2=C1C=CC=C2O)N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl

SMILES

CN(C1C(CCC2=C1C=CC=C2O)N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CN(C1C(CCC2=C1C=CC=C2O)N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl

synonyms

3,4-dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide
5-hydroxy-5-desmethoxy-DuP 747

Origin of Product

United States

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